molecular formula C10H10BrNO3 B2429111 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone CAS No. 1852251-83-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone

Cat. No.: B2429111
CAS No.: 1852251-83-2
M. Wt: 272.098
InChI Key: XJKJDXQRAKQRAY-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(5-bromofuran-2-yl)methanone is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJDXQRAKQRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The most direct route involves reacting (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with 5-bromofuran-2-carbonyl chloride under basic conditions. In a representative procedure, cesium carbonate (4.25 g, 12.91 mmol) was employed to deprotonate the bicyclic amine in tetrahydrofuran (THF) at 50°C under nitrogen atmosphere. Subsequent addition of 5-bromofuran-2-carbonyl chloride (0.936 mL, 11.06 mmol) yielded the target compound after 19 hours, albeit with a modest 19.48% yield due to competing hydrolysis side reactions.

Table 1: Comparison of Bases in Nucleophilic Acylation

Base Solvent Temperature Time Yield
Cesium carbonate THF 50°C 19 h 19.48%
DIPEA THF 100°C 70 h 37.1%

The use of N,N-diisopropylethylamine (DIPEA) at elevated temperatures (100°C) improved yields to 37.1% by suppressing hydrolysis through molecular sieve-assisted dehydration.

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling between 5-bromofuran-2-ylboronic acid and a pre-functionalized bicyclic methanone precursor has been explored. However, the electron-deficient nature of the bromofuran ring limits oxidative addition efficiency, necessitating ligands such as XPhos to enhance catalytic activity. While this method remains underdeveloped for the target compound, analogous systems demonstrate feasibility with yields up to 45% in model substrates.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Tetrahydrofuran (THF) emerged as the optimal solvent due to its ability to dissolve both the bicyclic amine and acyl chloride while stabilizing intermediates through Lewis acid-base interactions. Reactions conducted at 50°C favored kinetic control, minimizing thermal decomposition of the bromofuran moiety. In contrast, elevated temperatures (100°C) accelerated acylation but required molecular sieves to sequester generated HCl, preventing retro-aldol side reactions.

Stereochemical Considerations

The (1S,4S) configuration of the bicyclic amine was preserved through rigorous exclusion of protic solvents, as evidenced by retention of optical rotation values ([α]D = +23.4°) in the final product. Chiral HPLC analysis confirmed enantiomeric excess (>98%) when using cesium carbonate, whereas DIPEA led to slight racemization (ee = 92%).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

  • δ 7.43 (d, J = 3.5 Hz, 1H, furan H-3)
  • δ 6.28 (d, J = 3.5 Hz, 1H, furan H-4)
  • δ 4.33 (s, 1H, bicyclic H-1)
  • δ 3.93 (d, J = 8.1 Hz, 1H, bicyclic H-4)

13C NMR (101 MHz, CDCl3):

  • δ 167.8 (C=O)
  • δ 152.1 (furan C-5)
  • δ 112.4 (furan C-2)
  • δ 76.6 (bicyclic C-2)

The downfield shift of the carbonyl carbon (δ 167.8) confirms successful acylation, while coupling constants in the bicyclic system verify retained stereochemistry.

Industrial-Scale Considerations

Cost-Benefit Analysis of Bases

While cesium carbonate offers superior yields on milligram scales, its high cost ($1,200/kg) renders DIPEA ($120/kg) more viable for kilogram-scale production despite lower efficiency.

Waste Stream Management

THF recovery via fractional distillation reduces solvent costs by 40%, and aqueous HCl byproducts can be neutralized with calcium hydroxide to generate benign CaCl2.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation reactions , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, variations in the substituents on the tertiary C-3 atom can lead to analogues that interact with the GABAergic system, similar to FDA-approved drugs like baclofen and pregabalin . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[221]heptan-5-yl(5-bromofuran-2-yl)methanone is unique due to its specific structural features, including the incorporation of a bromofuran moiety and the bicyclic framework

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound features a bicyclic framework that includes an oxygen atom and a nitrogen atom, contributing to its unique pharmacological properties. The presence of the 5-bromofuran moiety further enhances its biological profile.

Biological Activity Overview

Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan have exhibited various biological activities, including:

  • Antimicrobial Activity : Studies have shown that bicyclic compounds can possess significant antimicrobial properties, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : There is evidence indicating that certain bicyclic compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Case Studies

  • Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of several bicyclic compounds against common pathogens. The results indicated that 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Activity :
    In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 25 µM.
  • Cytotoxicity Studies :
    A screening of various derivatives against human cancer cell lines revealed that some compounds exhibited IC50 values below 20 µM, indicating strong cytotoxic effects. Notably, the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µM)Effect Observed
AntimicrobialS. aureus10 - 50Inhibition of growth
E. coli10 - 50Inhibition of growth
Anti-inflammatoryMacrophages25Reduced TNF-alpha by 40%
CytotoxicityBreast cancer cells<20Induction of apoptosis

Mechanistic Insights

The mechanism behind the biological activity of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives involves interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds can inhibit enzymes involved in inflammation and cell proliferation.
  • Receptor Modulation : The structural features may allow these compounds to interact with various receptors, modulating signaling pathways related to growth and survival.

Q & A

Q. Basic

  • Antimalarial Activity : (±)-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(1-imidazolyl)methanone analogs show slow-action antiplasmodial activity (IC₅₀: 0.5–5 µM) .
  • Antitubercular Potential : Fluorinated derivatives (e.g., benzoxazinyl-oxazolidinones) exhibit activity against multidrug-resistant strains .

How can enantiomeric purity be achieved during synthesis?

Q. Advanced

  • Chiral Resolution : Use of DIPEA (diisopropylethylamine) to control stereochemistry in SN2 reactions, followed by chiral HPLC or enzymatic resolution .
  • Asymmetric Catalysis : Rhodium-catalyzed desymmetrization of meso-alkenes (e.g., in related bicyclic systems) achieves >90% enantiomeric excess .

What structure-activity relationships (SAR) guide optimization of this scaffold?

Q. Advanced

  • Heterocyclic Substitutions : Replacing 5-bromofuran with imidazole or oxadiazole groups alters bioactivity (e.g., imidazole derivatives improve Plasmodium inhibition) .
  • Electron-Withdrawing Groups : Bromine at the furan 5-position enhances electrophilic reactivity, critical for target binding .

How should conflicting data on reaction yields be addressed?

Q. Advanced

  • Case Study : Portoghese’s method (90% yield via LiBH₄) vs. Zhang’s Boc-protection route (86% yield). Variability arises from solvent polarity (THF vs. DCM) and purification protocols .
  • Mitigation : Replicate conditions with controlled moisture levels and inert atmospheres to minimize side reactions.

What computational tools predict the scaffold’s pharmacokinetic properties?

Q. Advanced

  • DFT Calculations : Model electron density maps to assess bromine’s impact on furan ring aromaticity.
  • MD Simulations : Predict blood-brain barrier penetration using logP values (~2.1 for 5-bromofuran derivatives) .

How are solubility and stability challenges addressed in formulation?

Q. Advanced

  • Salt Formation : HCl salts (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) improve aqueous solubility (>50 mg/mL) .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying in tert-butanol/water mixtures .

What heterocyclic replacements for 5-bromofuran enhance bioactivity?

Q. Advanced

  • Pyrazole/Pyrimidine Analogs : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives show improved metabolic stability .
  • Nitro-Substituted Furans : 5-Nitro-furan-2-yl groups increase redox activity, relevant for prodrug design .

Which catalytic systems enable scalable carbonylation or cross-coupling?

Q. Advanced

  • Pd/C Hydrogenation : Reduces nitro groups without disrupting the bicyclic core (e.g., 10% Pd/C in HCl/MeOH) .
  • Rhodium Catalysis : Enables enantioselective carbonylations of strained alkenes (TOF up to 200 h⁻¹) .

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